molecular formula C19H28ClN3O3S B4694877 1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine

1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine

Cat. No. B4694877
M. Wt: 414.0 g/mol
InChI Key: UQWSIGJXQWXJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine involves the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. The exact mechanism of action is still being studied, but it is believed to involve the binding of the compound to the dopamine transporter and the prevention of dopamine reuptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine are still being studied, but it has been shown to have a variety of effects on behavior and cognition. It has been shown to increase the levels of dopamine in the brain, which can have effects on mood, motivation, and reward processing. It has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine in lab experiments is its ability to selectively inhibit the dopamine transporter. This can help researchers to study the effects of dopamine on behavior and cognition. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects on the brain and body are still being studied. Additionally, it can be difficult to obtain and may be expensive.

Future Directions

There are many potential future directions for research on 1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine. One area of research could be the development of new drugs that target the dopamine transporter. Another area of research could be the study of the long-term effects of this compound on the brain and body. Additionally, researchers could explore potential applications of this compound in the treatment of other neurological disorders. Overall, there is still much to learn about this compound, and it has the potential to be an important tool in scientific research.

Scientific Research Applications

1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-ethylpiperazine has been used in a variety of scientific research applications. One of the most notable uses of this compound has been in the study of the dopamine transporter. It has been shown to inhibit the reuptake of dopamine, which can help to increase the levels of dopamine in the brain. This can have potential applications in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3S/c1-2-21-10-12-22(13-11-21)19(24)17-6-8-23(9-7-17)27(25,26)15-16-4-3-5-18(20)14-16/h3-5,14,17H,2,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWSIGJXQWXJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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